molecular formula C14H10N2O3 B2916321 2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid CAS No. 38196-06-4

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid

Cat. No. B2916321
CAS RN: 38196-06-4
M. Wt: 254.245
InChI Key: XDMCMAVRBJHYRE-UHFFFAOYSA-N
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Description

“2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid” is a chemical compound that belongs to the pyridine group . It’s a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acids, which are known for their broad spectrum of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application is in the synthesis of derivatives that exhibit antimicrobial activity. For example, derivatives have been synthesized and shown to display significant antifungal activity against strains like A. niger, C. Neoformans, and A. fumigatus, demonstrating their potential in developing new antifungal agents (R. D. Hunashal, D. Satyanarayana, V. S. Maddi, 2012).

Drug Delivery Systems

Another application lies in the domain of drug delivery systems. Compounds have been synthesized that could potentially be used as substrates in penicillin amidase catalyzed processes, offering new possibilities in the pharmaceutical industry for high yield drug synthesis (Z. Mincheva, N. Stambolieva, I. Rashkov, 1994).

Molecular Docking and Screening

Further, there is research into the development of novel pyridine and fused pyridine derivatives for use in molecular docking and screening, aiming at antimicrobial and antioxidant activities. Such research highlights the chemical's potential in the development of new therapeutic agents (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, E. Assirey, 2018).

Luminescent Heterocyclic Compounds

Derivatives of the compound have been studied for their luminescent properties, which could be useful for metal sensing and as laser dyes. This application explores the physical properties of such compounds and their utility in technological applications (U. Grummt, D. Weiss, E. Birckner, R. Beckert, 2007).

Antitubercular and Antimicrobial Activities

There is also interest in synthesizing derivatives for pharmacological studies, with some compounds evaluated for their antimicrobial and antitubercular activities. This underscores the potential of these derivatives in contributing to the fight against microbial resistance (T. K. Dave, D. H. Purohit, J. Akbari, H. Joshi, 2007).

Coordination Chemistry and Material Science

In coordination chemistry and material science, the compound's derivatives have been used to synthesize complexes with interesting structural and coordination behaviors, which might have implications in catalysis and material science applications (A. Garza-Ortiz, P. A. Martínez, A. M. Duarte-Hernández, Edgar Mijangos, M. Flores‐Álamo, Carol Pérez-Casas, Carlos Camacho-Camacho, R. Contreras, A. Flores‐Parra, J. Reedijk, N. Barba-Behrens, 2013).

properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-13(18)7-9-3-4-12-11(6-9)16-14(19-12)10-2-1-5-15-8-10/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMCMAVRBJHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid

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